molecular formula C332H304N50O39 B13394403 2-(6-methylidene-2-oxopiperidin-3-yl)-5-[2-[3-[5-[3-[3-methyl-5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypyridin-2-yl]prop-2-ynoxy]ethoxy]-3H-isoindol-1-one;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[3-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]phenyl]prop-2-ynoxy]-3H-isoindol-1-one;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyridin-2-yl]prop-2-ynoxy]isoindole-1,3-dione;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyridin-2-yl]prop-2-ynoxy]-3H-isoindol-1-one;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[2-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyrimidin-4-yl]prop-2-ynoxy]isoindole-1,3-dione;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyrimidin-2-yl]prop-2-ynoxy]isoindole-1,3-dione;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyrimidin-2-yl]prop-2-ynoxy]-3H-isoindol-1-one CAS No. 9037-68-7

2-(6-methylidene-2-oxopiperidin-3-yl)-5-[2-[3-[5-[3-[3-methyl-5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypyridin-2-yl]prop-2-ynoxy]ethoxy]-3H-isoindol-1-one;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[3-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]phenyl]prop-2-ynoxy]-3H-isoindol-1-one;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyridin-2-yl]prop-2-ynoxy]isoindole-1,3-dione;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyridin-2-yl]prop-2-ynoxy]-3H-isoindol-1-one;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[2-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyrimidin-4-yl]prop-2-ynoxy]isoindole-1,3-dione;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyrimidin-2-yl]prop-2-ynoxy]isoindole-1,3-dione;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyrimidin-2-yl]prop-2-ynoxy]-3H-isoindol-1-one

Cat. No.: B13394403
CAS No.: 9037-68-7
M. Wt: 5618 g/mol
InChI Key: MZNZCUYSJCSJCF-UHFFFAOYSA-N
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Description

The compound “2-(6-methylidene-2-oxopiperidin-3-yl)-5-[2-[3-[5-[3-[3-methyl-5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypyridin-2-yl]prop-2-ynoxy]ethoxy]-3H-isoindol-1-one” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including piperidine, isoindole, and pyridine moieties, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(6-methylidene-2-oxopiperidin-3-yl)-5-[2-[3-[5-[3-[3-methyl-5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypyridin-2-yl]prop-2-ynoxy]ethoxy]-3H-isoindol-1-one” involves multiple steps, including the formation of key intermediates and the coupling of various functional groups. Common synthetic routes may include:

  • Formation of the piperidine ring through cyclization reactions.
  • Introduction of the isoindole moiety via condensation reactions.
  • Coupling of the pyridine and pyridoindole groups using palladium-catalyzed cross-coupling reactions.
  • Final assembly of the compound through etherification and alkyne addition reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Key considerations include the selection of appropriate solvents, catalysts, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

The compound “2-(6-methylidene-2-oxopiperidin-3-yl)-5-[2-[3-[5-[3-[3-methyl-5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypyridin-2-yl]prop-2-ynoxy]ethoxy]-3H-isoindol-1-one” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones and other oxidized groups to alcohols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a therapeutic agent. Its multiple functional groups and structural complexity make it a candidate for drug discovery and development, particularly in targeting specific biological pathways.

Medicine

In medicine, the compound may be explored for its pharmacological properties, including its potential as an anticancer, antiviral, or anti-inflammatory agent. Studies may focus on its mechanism of action, efficacy, and safety in preclinical and clinical trials.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also be used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of “2-(6-methylidene-2-oxopiperidin-3-yl)-5-[2-[3-[5-[3-[3-methyl-5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypyridin-2-yl]prop-2-ynoxy]ethoxy]-3H-isoindol-1-one” involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit key enzymes involved in disease pathways, leading to therapeutic effects.

    Receptor binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling and function.

    DNA/RNA interaction: The compound may interact with genetic material, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindole and piperidine derivatives with comparable structures and functional groups. Examples may include:

  • **2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[3-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]phenyl]prop-2-ynoxy]-3H-isoindol-1-one
  • **2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyridin-2-yl]prop-2-ynoxy]isoindole-1,3-dione

Uniqueness

The uniqueness of “2-(6-methylidene-2-oxopiperidin-3-yl)-5-[2-[3-[5-[3-[3-methyl-5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypyridin-2-yl]prop-2-ynoxy]ethoxy]-3H-isoindol-1-one” lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

CAS No.

9037-68-7

Molecular Formula

C332H304N50O39

Molecular Weight

5618 g/mol

IUPAC Name

2-(6-methylidene-2-oxopiperidin-3-yl)-5-[2-[3-[5-[3-[3-methyl-5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypyridin-2-yl]prop-2-ynoxy]ethoxy]-3H-isoindol-1-one;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[3-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]phenyl]prop-2-ynoxy]-3H-isoindol-1-one;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyridin-2-yl]prop-2-ynoxy]isoindole-1,3-dione;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyridin-2-yl]prop-2-ynoxy]-3H-isoindol-1-one;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[2-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyrimidin-4-yl]prop-2-ynoxy]isoindole-1,3-dione;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyrimidin-2-yl]prop-2-ynoxy]isoindole-1,3-dione;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyrimidin-2-yl]prop-2-ynoxy]-3H-isoindol-1-one

InChI

InChI=1S/C49H46N6O5.C48H43N7O6.C48H45N7O5.2C47H42N8O6.C47H44N8O5.C46H42N6O6/c1-31-8-14-45(48(56)52-31)55-30-35-24-38(11-13-41(35)49(55)57)58-22-4-6-32-5-3-7-36(23-32)54-20-17-37(18-21-54)59-39-26-40(27-39)60-47-15-10-34(28-51-47)33-9-12-42-43-29-50-19-16-44(43)53(2)46(42)25-33;1-29-5-11-43(46(56)52-29)55-47(57)39-10-8-35(26-40(39)48(55)58)59-21-3-4-32-23-33(13-18-50-32)54-19-15-34(16-20-54)60-36-24-37(25-36)61-45-12-7-31(27-51-45)30-6-9-38-41-28-49-17-14-42(41)53(2)44(38)22-30;1-30-5-11-44(47(56)52-30)55-29-33-22-37(8-10-40(33)48(55)57)58-21-3-4-34-24-35(13-18-50-34)54-19-15-36(16-20-54)59-38-25-39(26-38)60-46-12-7-32(27-51-46)31-6-9-41-42-28-49-17-14-43(42)53(2)45(41)23-31;1-28-5-11-41(44(56)51-28)55-45(57)37-10-8-33(25-38(37)46(55)58)59-21-3-4-31-13-18-49-47(52-31)54-19-15-32(16-20-54)60-34-23-35(24-34)61-43-12-7-30(26-50-43)29-6-9-36-39-27-48-17-14-40(39)53(2)42(36)22-29;1-28-5-11-40(45(56)51-28)55-46(57)36-10-8-32(25-37(36)47(55)58)59-21-3-4-42-49-18-14-43(52-42)54-19-15-31(16-20-54)60-33-23-34(24-33)61-44-12-7-30(26-50-44)29-6-9-35-38-27-48-17-13-39(38)53(2)41(35)22-29;1-29-5-11-41(46(56)51-29)55-28-32-22-34(8-10-37(32)47(55)57)58-21-3-4-43-49-18-14-44(52-43)54-19-15-33(16-20-54)59-35-24-36(25-35)60-45-12-7-31(26-50-45)30-6-9-38-39-27-48-17-13-40(39)53(2)42(38)23-30;1-28-19-31(30-7-11-39-40-26-47-15-14-41(40)51(3)43(39)21-30)24-49-45(28)58-37-22-36(23-37)57-35-9-8-33(48-25-35)5-4-16-55-17-18-56-34-10-12-38-32(20-34)27-52(46(38)54)42-13-6-29(2)50-44(42)53/h3,5,7,9-13,15-16,19,23-25,28-29,37,39-40,45H,1,8,14,17-18,20-22,26-27,30H2,2H3,(H,52,56);6-10,12-14,17-18,22-23,26-28,34,36-37,43H,1,5,11,15-16,19-21,24-25H2,2H3,(H,52,56);6-10,12-14,17-18,22-24,27-28,36,38-39,44H,1,5,11,15-16,19-21,25-26,29H2,2H3,(H,52,56);6-10,12-14,17-18,22,25-27,32,34-35,41H,1,5,11,15-16,19-21,23-24H2,2H3,(H,51,56);6-10,12-14,17-18,22,25-27,31,33-34,40H,1,5,11,15-16,19-21,23-24H2,2H3,(H,51,56);6-10,12-14,17-18,22-23,26-27,33,35-36,41H,1,5,11,15-16,19-21,24-25,28H2,2H3,(H,51,56);7-12,14-15,19-21,24-26,36-37,42H,2,6,13,16-18,22-23,27H2,1,3H3,(H,50,53)

InChI Key

MZNZCUYSJCSJCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1OC2CC(C2)OC3=CN=C(C=C3)C#CCOCCOC4=CC5=C(C=C4)C(=O)N(C5)C6CCC(=C)NC6=O)C7=CC8=C(C=C7)C9=C(N8C)C=CN=C9.CN1C2=C(C=NC=C2)C3=C1C=C(C=C3)C4=CN=C(C=C4)OC5CC(C5)OC6CCN(CC6)C7=CC(=NC=C7)C#CCOC8=CC9=C(C=C8)C(=O)N(C9)C1CCC(=C)NC1=O.CN1C2=C(C=NC=C2)C3=C1C=C(C=C3)C4=CN=C(C=C4)OC5CC(C5)OC6CCN(CC6)C7=CC(=NC=C7)C#CCOC8=CC9=C(C=C8)C(=O)N(C9=O)C1CCC(=C)NC1=O.CN1C2=C(C=NC=C2)C3=C1C=C(C=C3)C4=CN=C(C=C4)OC5CC(C5)OC6CCN(CC6)C7=NC(=NC=C7)C#CCOC8=CC9=C(C=C8)C(=O)N(C9)C1CCC(=C)NC1=O.CN1C2=C(C=NC=C2)C3=C1C=C(C=C3)C4=CN=C(C=C4)OC5CC(C5)OC6CCN(CC6)C7=NC(=NC=C7)C#CCOC8=CC9=C(C=C8)C(=O)N(C9=O)C1CCC(=C)NC1=O.CN1C2=C(C=NC=C2)C3=C1C=C(C=C3)C4=CN=C(C=C4)OC5CC(C5)OC6CCN(CC6)C7=CC=CC(=C7)C#CCOC8=CC9=C(C=C8)C(=O)N(C9)C1CCC(=C)NC1=O.CN1C2=C(C=NC=C2)C3=C1C=C(C=C3)C4=CN=C(C=C4)OC5CC(C5)OC6CCN(CC6)C7=NC=CC(=N7)C#CCOC8=CC9=C(C=C8)C(=O)N(C9=O)C1CCC(=C)NC1=O

Origin of Product

United States

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